1-(Methylsulfonyl)piperidine-3-carbohydrazide

Description

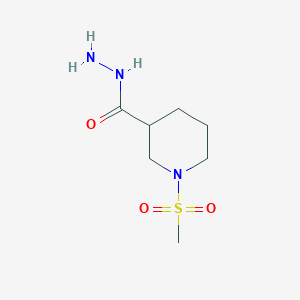

1-(Methylsulfonyl)piperidine-3-carbohydrazide is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group and a carbohydrazide (-CONHNH₂) moiety at the third position of the piperidine ring.

Properties

IUPAC Name |

1-methylsulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3S/c1-14(12,13)10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRAJOZHRMFWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398734 | |

| Record name | 1-(methylsulfonyl)piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-28-3 | |

| Record name | 1-(Methylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(methylsulfonyl)piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Methylsulfonyl)piperidine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and implications for drug development.

- Molecular Formula : C₇H₁₅N₃O₃S

- Molecular Weight : 221.28 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's piperidine structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its activity against specific pathogens and in modulating biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, including resistant strains, due to its ability to disrupt cell membrane integrity and inhibit essential enzymatic functions.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Escherichia coli | 16 | 32 |

| Staphylococcus aureus | 8 | 16 |

| Candida albicans | 32 | 64 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The compound demonstrated selective toxicity, showing lower IC50 values against cancerous cells compared to non-cancerous cells, indicating potential as an anticancer agent.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) |

|---|---|

| HaCaT (non-cancerous) | >100 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

Case Studies

A notable study investigated the antifungal activity of derivatives related to piperidine compounds, including this compound. The study reported significant inhibition of Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The mechanism involved disruption of the fungal cell membrane and induction of apoptosis at sub-lethal concentrations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to thiophene or cyclopropyl analogs, which are more lipophilic .

- Metabolic Stability : Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) often exhibit slower hepatic metabolism than those with electron-donating substituents (e.g., methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.